7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

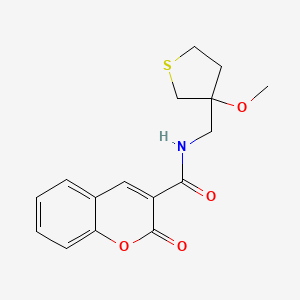

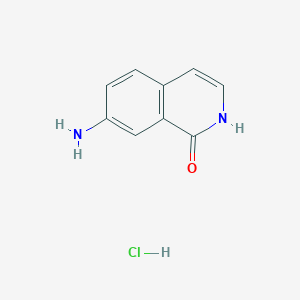

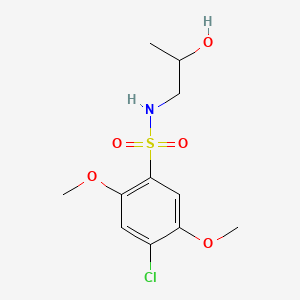

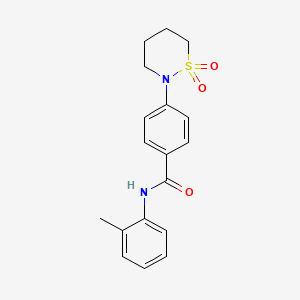

7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride include a molecular weight of 196.63 and a molecular formula of C9H9ClN2O . The boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación

Chemoselective Tert-Butyloxycarbonylation Agent : The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This reaction is chemoselective and yields high results under mild conditions (Ouchi et al., 2002).

Sympatholytic Hypotensive Agents : A family of 7-(trifluoromethyl)-4-aminoquinolines, acting as hypotensive agents through a novel sympatholytic mechanism, has been described. These compounds have significant implications for cardiovascular research and drug development (Mccall et al., 1986).

Inhibitor of Phenylethanolamine N-methyltransferase : The compound 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) is a potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). Its selectivity for PNMT over the alpha 2-adrenoceptor highlights its potential in neurological research and drug development (Grunewald et al., 1997).

Pharmaceutical Synthesis : The compound has applications in the synthesis of various pharmaceutical compounds, such as prazosin metabolites and inhibitors of cyclic nucleotide phosphodiesterases, demonstrating its versatility in drug development and pharmacological studies (Althuis & Hess, 1977; Van Inwegen et al., 1979).

Antiviral Activity : Isoquinoline derivatives have been explored for their antiviral activity, particularly against human respiratory diseases. Their mechanism of action involves inhibiting the multiplication of influenza viruses (Shinkai & Nishimura, 1972).

Antibacterial Properties : Research on 8-nitrofluoroquinolone derivatives, which include isoquinoline compounds, has shown promising antibacterial properties against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Mecanismo De Acción

- The primary targets of 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride are not explicitly mentioned in the available literature. However, we know that it belongs to the dihydroisoquinoline family, which is widely present in biologically active drug molecules and natural products .

Target of Action

Result of Action

Propiedades

IUPAC Name |

7-amino-2H-isoquinolin-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-7-2-1-6-3-4-11-9(12)8(6)5-7;/h1-5H,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYNPGMSFQQPTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2469353.png)

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)

![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2469373.png)